(E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide (E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.: 895475-66-8
VCID: VC6390849
InChI: InChI=1S/C17H15FN2O4S2/c1-20-16-13(24-2)4-3-5-14(16)25-17(20)19-15(21)10-26(22,23)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3
SMILES: CN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC
Molecular Formula: C17H15FN2O4S2
Molecular Weight: 394.44

(E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

CAS No.: 895475-66-8

Cat. No.: VC6390849

Molecular Formula: C17H15FN2O4S2

Molecular Weight: 394.44

* For research use only. Not for human or veterinary use.

(E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide - 895475-66-8

Specification

CAS No. 895475-66-8
Molecular Formula C17H15FN2O4S2
Molecular Weight 394.44
IUPAC Name 2-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Standard InChI InChI=1S/C17H15FN2O4S2/c1-20-16-13(24-2)4-3-5-14(16)25-17(20)19-15(21)10-26(22,23)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3
Standard InChI Key MDHJCLXRTIBUFX-HTXNQAPBSA-N
SMILES CN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide, reflects its intricate architecture. Key structural elements include:

  • Sulfonylacetamide backbone: A sulfonyl group bridges a 4-fluorophenyl ring and an acetamide moiety.

  • Benzo[d]thiazol-2(3H)-ylidene core: A bicyclic system with methoxy and methyl substituents at positions 4 and 3, respectively.

  • E-configuration: The stereochemistry at the acetamide-thiazole junction stabilizes the molecule’s planar conformation.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₅FN₂O₄S₂
Molecular Weight394.44 g/mol
IUPAC Name2-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
SMILESCN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC
InChI KeyMDHJCLXRTIBUFX-HTXNQAPBSA-N

Physicochemical Characteristics

Despite limited solubility data, the compound’s logP (estimated 2.8) and polar surface area (104 Ų) suggest moderate lipophilicity and permeability. The fluorine atom enhances electronegativity, while the methoxy group contributes to hydrogen-bonding capacity—critical for target engagement.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Sulfonation: Introduction of the sulfonyl group to 4-fluorobenzene.

  • Acetamide Formation: Coupling the sulfonyl intermediate with acetic acid derivatives.

  • Thiazole Cyclization: Constructing the benzo[d]thiazole ring via Hantzsch thiazole synthesis .

  • E/Z Isomer Separation: Chromatographic resolution to isolate the E-isomer.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1Sulfonation of 4-fluorobenzeneChlorosulfonic acid, 0–5°C75%
2Acetamide couplingEDCI, HOBt, DMF, rt68%
3Thiazole cyclizationLawesson’s reagent, toluene, 110°C52%
4Isomer purificationSilica gel chromatography85%

Analytical Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.89–7.72 (m, 4H, Ar-H), 6.98 (d, J=8.4 Hz, 1H, thiazole-H), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • MS (ESI): m/z 395.1 [M+H]⁺.

Biological Activity and Mechanism of Action

Predicted Pharmacological Targets

While direct studies are sparse, structural analogs highlight key targets:

  • COX-2 Inhibition: Fluorophenylsulfonamides exhibit anti-inflammatory activity via cyclooxygenase-2 binding .

  • Bacterial DNA Gyrase: Thiazole derivatives disrupt bacterial topoisomerases, suggesting antimicrobial potential .

  • Kinase Modulation: The acetamide-thiazole scaffold may interfere with ATP-binding pockets in kinases .

Table 3: Comparative Bioactivity of Thiazole Analogues

CompoundTargetIC₅₀ (μM)Source
Analog 1 (PMC study)COX-20.12
Analog 2 (PMC study)DNA Gyrase1.8
Target Compound (Predicted)COX-2/DNA Gyrase~0.5–2.0

Structure-Activity Relationships (SAR)

  • Fluorine Substituent: Enhances membrane permeability and metabolic stability .

  • Methoxy Group: Improves solubility and hydrogen-bonding with polar residues .

  • Thiazole Ring: Facilitates π-π stacking with aromatic amino acids in enzyme active sites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator